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Compound of Interest

Compound Name: 3-Acetylindole

Cat. No.: B1664109 Get Quote

An In-depth Technical Guide to 3-Acetylindole: Structural Characteristics and Analysis

Introduction
3-Acetylindole is a pivotal heterocyclic compound built upon an indole framework. It serves as

a fundamental building block in organic synthesis, particularly for the development of molecules

with significant biological activities.[1] Its derivatives have been explored for a wide range of

therapeutic applications, including as anti-inflammatory, antimicrobial, antiviral, and anticancer

agents.[1][2] The reactivity of its acetyl group makes it a versatile precursor for creating more

complex chemical structures, such as chalcones, which are intermediates for other biologically

active compounds.[3] This guide provides a detailed overview of the structural characteristics of

3-acetylindole and the analytical methodologies used for its characterization, aimed at

researchers and professionals in drug development.

Structural Characteristics
3-Acetylindole, with the IUPAC name 1-(1H-indol-3-yl)ethanone, consists of an indole ring

system substituted with an acetyl group at the C3 position.[4] The presence of the indole

nucleus and the carbonyl group are the key determinants of its chemical properties and

reactivity. The compound typically appears as an off-white or crystalline powder.
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The fundamental physicochemical properties of 3-acetylindole are summarized in the table

below, providing essential data for experimental design and characterization.

Property Value Reference

Molecular Formula C₁₀H₉NO

Molecular Weight 159.18 g/mol

CAS Number 703-80-0

Melting Point 188-192 °C

Appearance
Crystals / Off-white crystalline

powder

InChI Key
VUIMBZIZZFSQEE-

UHFFFAOYSA-N

SMILES String CC(=O)c1c[nH]c2ccccc12

Spectroscopic and Chromatographic Analysis
A comprehensive analysis of 3-acetylindole relies on a suite of spectroscopic and

chromatographic techniques to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure of 3-acetylindole by

providing information about the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the

hydrogen atoms in the molecule.

¹³C NMR: The carbon NMR spectrum helps in identifying the number and type of carbon

atoms.

Table 2: Key Spectroscopic and Chromatographic Data for 3-Acetylindole
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Technique Key Data / Peaks Conditions / Solvent

¹H NMR
δ: 2.2 (s, 3H), 6.5 (d, β-H),
7.0-7.5 (m, 4H), 7.8 (d, α-H)

CDCl₃

IR Spectroscopy

ν (cm⁻¹): 3402 (N-H), 3121 (-

CH str), 1641 (C=O), 1511 (Ar

C=C)

KBr Pellet

UV-Vis Spectroscopy λmax (nm): 238, 288, 297 Ethanol

| Mass Spectrometry (GC-MS) | m/z (%): 159 (M+, 28), 117 (100), 90 (25), 89 (20) | Electron

Ionization (EI) |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 3-acetylindole shows characteristic absorption bands corresponding to the N-H bond of the

indole ring, aromatic C-H bonds, and the carbonyl (C=O) group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of

crystalline 3-acetylindole (approx. 1-2 mg) with 100-200 mg of dry KBr powder in an agate

mortar. Grind the mixture thoroughly to a fine powder.

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10

tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrophotometer.

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the

characteristic peaks for N-H, C=O, and aromatic C-H stretching.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The protonation of 3-acetylindole in acidic media has been studied using this technique, which
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measures absorbance at different wavelengths. In ethanol, characteristic absorption maxima

are observed that correspond to the electronic structure of the indole ring system.

Experimental Protocol: UV-Visible Spectroscopy

Solution Preparation: Prepare a stock solution of 3-acetylindole in a suitable UV-grade

solvent, such as ethanol. Create a series of dilutions to an appropriate concentration (e.g.,

4.0 × 10⁻⁵ mol dm⁻³) to ensure the absorbance falls within the linear range of the instrument.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a

reference blank.

Data Acquisition: Scan the sample solution over a wavelength range of approximately 190-

400 nm.

Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the

corresponding molar absorptivity values.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound. In techniques like Gas Chromatography-Mass Spectrometry (GC-

MS), the molecule is fragmented, and the resulting pattern provides a structural fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Dissolve a small amount of 3-acetylindole in a volatile organic solvent

like methanol or dichloromethane.

GC Separation: Inject the sample into a GC system equipped with a suitable capillary

column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to

ramp up to separate the compound from any impurities.

MS Detection: The eluent from the GC column is directed into the mass spectrometer.

Electron Ionization (EI) is a common method for fragmentation.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+)

and the characteristic fragmentation pattern. For 3-acetylindole, the molecular ion peak is
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expected at m/z 159.

High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for separating, identifying, and quantifying components in a

mixture. A reversed-phase HPLC method can be used to assess the purity of 3-acetylindole.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of acetonitrile or

methanol and water, filtered through a 0.22 µm filter. A gradient elution may be used for

optimal separation.

Instrumentation: Use an HPLC system with a C8 or C18 reversed-phase column (e.g.,

POROSHELL 120 EC-C18, 50 x 4.6 mm, 2.7 µm).

Sample Preparation: Dissolve the 3-acetylindole sample in the mobile phase or a

compatible solvent and filter it to remove any particulate matter.

Analysis: Inject the sample into the HPLC system. Detection can be performed using a UV

detector set at a wavelength where the compound strongly absorbs (e.g., 280 nm) or a

fluorescence detector (λex = 280 nm / λem = 350 nm) for higher sensitivity with indolic

compounds.

Quantification: Purity is determined by comparing the peak area of 3-acetylindole to the

total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development
3-Acetylindole is a crucial starting material for synthesizing a variety of pharmacologically

active agents. Its derivatives are investigated as inhibitors of hepatitis C protease, HIV-1

integrase, and the NF-κB transcription pathway, which is linked to inflammatory responses. The

general workflow for utilizing 3-acetylindole in a drug discovery context is illustrated below.
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Caption: General workflow for drug discovery using 3-Acetylindole as a precursor.

This workflow begins with 3-acetylindole as the starting reagent, which undergoes chemical

synthesis to produce a library of derivative compounds. These candidates are then screened

through biological assays to identify "hits" that exhibit the desired activity. Subsequent

optimization of these hits leads to the identification of a lead compound for further preclinical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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